![molecular formula C8H7F3S B154688 2-(Trifluoromethylthio)toluene CAS No. 1736-75-0](/img/structure/B154688.png)
2-(Trifluoromethylthio)toluene
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Overview
Description
“2-(Trifluoromethylthio)toluene” is a chemical compound with the molecular formula C8H7F3S . It has an average mass of 192.201 Da and is used for research purposes.
Synthesis Analysis
The synthesis of “2-(Trifluoromethylthio)toluene” or similar compounds often involves complex organic reactions . For instance, the synthesis of thiophene derivatives, which are structurally similar to “2-(Trifluoromethylthio)toluene”, involves heterocyclization of various substrates .
Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethylthio)toluene” consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 1 sulfur atom . The density of this compound is 1.25g/cm3 .
Chemical Reactions Analysis
The chemical reactions involving “2-(Trifluoromethylthio)toluene” or similar compounds can be complex and varied . For example, the trifluoromethylation of carbon-centered radical intermediates is a common reaction involving compounds with a trifluoromethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Trifluoromethylthio)toluene” include a molecular weight of 192.201 Da and a density of 1.25g/cm3 . The boiling point is 123.7ºC at 760mmHg .
Scientific Research Applications
Drug Development
The trifluoromethyl (TFM, -CF3) group is a common feature in FDA-approved drugs . The presence of this group in “2-(Trifluoromethylthio)toluene” suggests potential applications in the development of new pharmaceuticals .
Environmental Research
The trifluoromethyl group is also of interest in environmental research due to its unique chemical properties . “2-(Trifluoromethylthio)toluene” could be used to study the environmental impact and behavior of trifluoromethyl-containing compounds .
Industrial Research
In industrial research, “2-(Trifluoromethylthio)toluene” could be used in the synthesis of other trifluoromethyl-containing compounds . These compounds have a wide range of applications, from pharmaceuticals to materials science .
Synthesis of Functionalized Organic Compounds
“2-(Trifluoromethylthio)toluene” can be used in the synthesis of functionalized organic compounds through dehydroxylative trifluoromethylation . This process allows for the single-step construction of diverse structures bearing C–CF3 bonds .
Development of Novel Small Molecule Inhibitors
“2-(Trifluoromethylthio)toluene” could potentially be used in the development of novel small molecule inhibitors, such as Enasidenib . Enasidenib is a novel small molecule inhibitor of mutated isocitrate dehydrogenase-2 taken orally .
Future Directions
The trifluoromethyl group, which is present in “2-(Trifluoromethylthio)toluene”, is gaining importance in various fields such as pharmaceuticals, agrochemicals, and materials . This suggests that research and development involving “2-(Trifluoromethylthio)toluene” and similar compounds will continue to be a significant area of focus in the future .
properties
IUPAC Name |
1-methyl-2-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOBUJQKSMQKPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541065 |
Source
|
Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylthio)toluene | |
CAS RN |
1736-75-0 |
Source
|
Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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